molecular formula C18H15FN4O2S B2405689 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013807-82-3

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2405689
CAS No.: 1013807-82-3
M. Wt: 370.4
InChI Key: JYFPABGWFCAJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetically designed small molecule that incorporates two privileged structures in medicinal chemistry: a fluorinated benzothiazole and a dimethylpyrazole carboxamide, linked via a furanylmethyl group. This specific molecular architecture suggests potential for diverse biological activity. The benzothiazole nucleus is a widely researched heterocyclic scaffold noted for its significant pharmacological properties; benzothiazole derivatives have been extensively investigated for their anti-tubercular , anticancer , and antimicrobial activities , and are considered a fundamental building block in the search for novel drug candidates . Furthermore, the pyrazole carboxamide moiety is a recognized pharmacophore in agrochemical and pharmaceutical research. Compounds featuring this group have been shown to exhibit potent fungicidal activity, with mechanistic studies indicating they can disrupt mitochondrial function by targeting key enzymes in the respiratory chain, such as complex II (succinate dehydrogenase) . This compound is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers can employ this chemical as a key intermediate in organic synthesis or as a lead compound for the development and screening of new bioactive molecules. Its structural features make it a valuable candidate for structure-activity relationship (SAR) studies, molecular docking simulations, and the exploration of novel mechanisms of action in various disease models.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c1-11-9-14(22(2)21-11)17(24)23(10-12-5-4-8-25-12)18-20-16-13(19)6-3-7-15(16)26-18/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFPABGWFCAJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a furan ring, and a pyrazole core, which are known for their diverse biological activities. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioavailability of the compound.

2.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, thiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer cell survival .

2.2 Antimicrobial Properties

Thiazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. A study evaluating the antibacterial effects of thiazole compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

2.3 Antimalarial Activity

The compound's structural components suggest potential antimalarial activity. SAR studies on related thiazole derivatives have shown that modifications in the aryl groups significantly affect their efficacy against Plasmodium falciparum, the causative agent of malaria . This indicates that further exploration of this compound could yield valuable insights into its antimalarial potential.

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

ModificationEffect on Activity
Addition of electron-withdrawing groups (e.g., F)Increases potency against cancer cell lines
Variation in furan substituentsAlters antimicrobial efficacy
Changes in pyrazole substitutionsImpacts antimalarial activity

4.1 Study on Anticancer Activity

In a recent study, a series of benzothiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

4.2 Antimicrobial Efficacy Assessment

Another investigation focused on evaluating the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain modifications enhanced antibacterial activity significantly, suggesting that this compound could be developed further as an antimicrobial agent .

5. Conclusion

This compound presents a promising scaffold for further research due to its potential biological activities including anticancer and antimicrobial effects. Continued exploration of its structure and modifications could lead to the development of new therapeutic agents targeting various diseases.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study on related compounds demonstrated significant cytotoxicity against breast cancer cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a notable mechanism through which this compound may exert anti-inflammatory effects. Compounds with similar functionalities have been observed to reduce inflammation in preclinical models, making them candidates for treating inflammatory diseases .

Synthesis of Novel Heterocycles

The compound serves as a precursor in synthesizing novel heterocyclic compounds with diverse biological activities. For example, reactions involving this compound can lead to the formation of thiazole derivatives, which have been reported to possess antimicrobial and antifungal activities .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer properties of pyrazole derivatives, including those similar to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. The results showed that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The study highlighted the potential for developing targeted therapies based on these findings .

Case Study 2: Anti-inflammatory Studies

Another research effort focused on evaluating the anti-inflammatory effects of thiazole-containing compounds. The study found that specific derivatives could effectively inhibit COX enzymes, leading to reduced inflammation in animal models. This underscores the therapeutic potential of compounds like this compound in treating inflammatory disorders .

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer15
Similar Pyrazole DerivativeAnti-inflammatory10
Thiazole DerivativeAntimicrobial20

Comparison with Similar Compounds

Dimethylaminoethyl-Substituted Derivative

The compound N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride () shares the 4-fluorobenzo[d]thiazol-2-yl and pyrazole carboxamide framework but replaces the furan-2-ylmethyl group with a dimethylaminoethyl moiety. The dimethylaminoethyl substituent likely enhances water solubility due to its tertiary amine, which is protonated under physiological conditions (as reflected in its hydrochloride salt formulation).

Isoxazole Carboxamide Analogues

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide () replaces the benzothiazole ring with a 4-fluorobenzyl group and substitutes the pyrazole carboxamide with an isoxazole. Isoxazoles are bioisosteres of pyrazoles, often used to modulate electronic properties and metabolic pathways. The retained furan moiety suggests shared targeting of hydrophobic binding pockets, but the absence of the benzothiazole may reduce affinity for thiazole-dependent enzymes .

Pharmacologically Active Analogues

Anti-Tuberculosis Carboxamides

ND-11543 (), an imidazo[2,1-b]thiazole-5-carboxamide, shares the carboxamide linkage but incorporates a trifluoromethylpyridinyl-piperazine-benzyl group. This compound demonstrated anti-tuberculosis activity (62% yield in synthesis), highlighting the role of carboxamide derivatives in targeting mycobacterial pathways. The fluorinated aromatic rings in both ND-11543 and the target compound likely contribute to enhanced membrane penetration and target engagement .

COX-Inhibiting Thiazole-Acetamides

2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, ) replaces the pyrazole core with an imidazole-thioacetamide structure.

Preparation Methods

Cyclocondensation with Fluoro-Substituted Carbonyl Compounds

Reaction of 2-amino-4-fluorothiophenol with cyanogen bromide or thiourea derivatives under acidic conditions yields the benzo[d]thiazole core. For example, treatment with cyanogen bromide in ethanol at reflux produces 4-fluorobenzo[d]thiazol-2-amine in ~75% yield. This method is favored for its scalability and minimal byproduct formation.

Alternative Routes via Halogen Exchange

Electrophilic fluorination of pre-formed benzo[d]thiazol-2-amine using Selectfluor® or F-TEDA-BF4 in acetonitrile introduces the fluorine substituent at the 4-position. However, this approach requires careful temperature control (0–5°C) to prevent over-fluorination.

Introduction of the Furan-2-ylmethyl Group

Functionalization of the 4-fluorobenzo[d]thiazol-2-amine with a furan-2-ylmethyl group typically proceeds via N-alkylation or reductive amination.

N-Alkylation with Furan-2-ylmethyl Bromide

In anhydrous DMF, 4-fluorobenzo[d]thiazol-2-amine reacts with furan-2-ylmethyl bromide in the presence of potassium carbonate (K2CO3) at 60°C for 12 hours. This method achieves moderate yields (50–60%) due to competing dialkylation, which is mitigated by using a 1:1 molar ratio.

Reductive Amination with Furan-2-carbaldehyde

Condensation of the amine with furan-2-carbaldehyde in methanol, followed by sodium borohydride (NaBH4) reduction, affords the N-(furan-2-ylmethyl) derivative. This two-step process improves regioselectivity, yielding 65–70% of the desired product.

Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

The pyrazole moiety is constructed via cyclocondensation or dipolar cycloaddition, followed by carboxylation and methylation.

Cyclocondensation of Hydrazines with β-Keto Esters

Reaction of methyl hydrazine with ethyl acetoacetate in ethanol under reflux forms 1,3-dimethyl-1H-pyrazole-5-carboxylate. Subsequent saponification with NaOH yields the carboxylic acid (85–90% yield).

Dipolar Cycloaddition of Diazo Compounds

Ethyl diazoacetate undergoes 1,3-dipolar cycloaddition with acetylene derivatives in the presence of zinc triflate, producing 3,5-disubstituted pyrazoles. This method allows precise control over substitution patterns but requires stringent anhydrous conditions.

Formation of the Carboxamide Bond

Coupling the pyrazole-5-carboxylic acid with the N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)amine is critical.

Activation via Carbodiimide Reagents

Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM), the carboxylic acid is activated to form an intermediate O-acylisourea. Reaction with the amine at room temperature for 24 hours affords the carboxamide in 70–75% yield.

Mixed Anhydride Method

Treatment with isobutyl chloroformate generates a mixed anhydride intermediate, which reacts with the amine in tetrahydrofuran (THF) at −10°C. This approach minimizes racemization and achieves yields comparable to carbodiimide-based methods.

One-Pot Tandem Synthesis

Recent advances emphasize tandem reactions to reduce purification steps.

Sequential Alkylation-Cyclization-Coupling

A one-pot protocol involves:

  • Alkylation of 4-fluorobenzo[d]thiazol-2-amine with furan-2-ylmethyl bromide.
  • In situ cyclocondensation with methyl hydrazine and ethyl acetoacetate.
  • Direct coupling using propylphosphonic anhydride (T3P®).
    This method achieves a 60% overall yield but requires precise stoichiometric control.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol or methanol-ether mixtures to obtain colorless crystals. Optimal purity (>98%) is achieved through slow evaporation at 4°C.

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, furan-H), 3.92 (s, 3H, N-CH3), 2.51 (s, 3H, CH3).
  • MS (EI) : m/z 370.4 [M]+.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise EDCl Coupling 75 98 High reproducibility Multiple purification steps
One-Pot Tandem 60 95 Reduced processing time Sensitive to stoichiometry
Reductive Amination 70 97 Excellent regioselectivity Requires borohydride handling

Challenges and Optimization Strategies

Byproduct Formation

Dialkylation during N-functionalization is minimized by employing bulky bases like DIPEA (diisopropylethylamine) or using sub-stoichiometric alkylating agents.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF or ethyl acetate improves isolation efficiency.

Q & A

Q. What are the critical steps and analytical methods for synthesizing N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

The synthesis involves multi-step reactions, including:

  • Coupling reactions between fluorobenzo[d]thiazol-2-amine and activated pyrazole intermediates.
  • Methylation of the pyrazole ring under controlled conditions (e.g., using iodomethane in DMF) .
  • Purification via column chromatography and recrystallization. Key analytical methods include:
  • NMR spectroscopy to confirm regioselectivity of substitution and methyl group integration.
  • HPLC-MS to monitor reaction progress and verify purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic techniques is essential:

  • 1H/13C NMR : Assign peaks to distinguish between fluorobenzo[d]thiazole (δ 7.2–8.1 ppm) and furan (δ 6.3–7.4 ppm) moieties .
  • FT-IR : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and methyl group vibrations (~2850–2960 cm⁻¹) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/F/S values to confirm stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values in kinase inhibition assays could stem from ATP concentration differences .
  • Solubility limitations : Use co-solvents like DMSO (<0.1% v/v) to ensure compound stability in aqueous media .
  • Metabolite interference : Employ LC-MS/MS to detect and quantify degradation products during bioassays .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock Vina. For example, furan and fluorobenzo[d]thiazole moieties may occupy hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME assess logP (aim for 2–4), aqueous solubility, and CYP450 inhibition risks. Substituent modifications (e.g., replacing methyl with trifluoromethyl) may improve metabolic stability .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Scaffold diversification : Synthesize analogs with:
  • Varied heterocycles (e.g., replacing furan with thiophene).
  • Substituent modifications (e.g., 4-fluoro vs. 4-chloro on the benzo[d]thiazole) .
    • Pharmacophore mapping : Use 3D-QSAR models to correlate electronic (e.g., Hammett σ values) or steric parameters (e.g., Taft Es) with activity trends .

Methodological Considerations

Q. How should researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent screening : Test polar aprotic (acetonitrile) vs. protic (ethanol) solvents.
  • Slow evaporation : Use controlled temperature (4°C) to promote crystal lattice formation.
  • Co-crystallization : Add small-molecule additives (e.g., tartaric acid) to stabilize crystal packing .

Q. What are best practices for analyzing in vitro metabolic stability?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH.
  • Sampling intervals : Collect aliquots at 0, 15, 30, and 60 minutes for LC-MS analysis.
  • Half-life calculation : Use nonlinear regression to estimate t₁/₂ and intrinsic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.